molecular formula C9H8ClNO3 B3079713 3-(4-Nitrophenyl)propionyl chloride CAS No. 107324-93-6

3-(4-Nitrophenyl)propionyl chloride

Cat. No. B3079713
Key on ui cas rn: 107324-93-6
M. Wt: 213.62 g/mol
InChI Key: JJNOMYSPHZFVPE-UHFFFAOYSA-N
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Patent
US05008267

Procedure details

A solution of 21 g of 3-(4-nitrophenyl)propionyl chloride in 30 ml of chloroform was added dropwise into a mixture of 75 ml of concentrated aqueous ammonia and 75 ml of ice water. The resultant mixture was then stirred for 2 hours under ice-cooling. The resultant precipitate was collected by filtration, dried in air and recrystallized from ethyl acetate, thereby obtaining 13.7 g of 3-(4-nitrophenyl)propanamide.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12](Cl)=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH3:15]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12]([NH2:15])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC(=O)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
N
Name
ice water
Quantity
75 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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